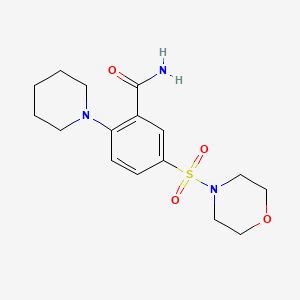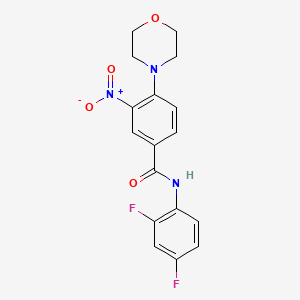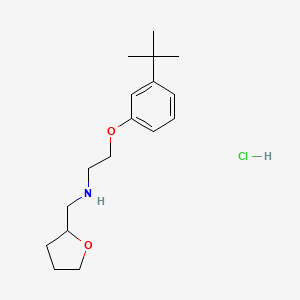
5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide
Vue d'ensemble
Description
5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide is a complex organic compound that features both morpholine and piperidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a morpholine derivative, followed by the introduction of the piperidine group through nucleophilic substitution. The final step often involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
Applications De Recherche Scientifique
5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a probe to study biological pathways involving sulfonyl and piperidine groups.
Industry: It may be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action for 5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide is not well-characterized. it is likely to interact with molecular targets through its sulfonyl and piperidine groups, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Morpholinyl)-1-piperidinylbenzamide: Similar structure but lacks the sulfonyl group.
2-(1-Piperidinyl)benzamide: Similar structure but lacks both the morpholine and sulfonyl groups.
Uniqueness
5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide is unique due to the presence of both morpholine and piperidine functional groups, along with a sulfonyl group. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c17-16(20)14-12-13(24(21,22)19-8-10-23-11-9-19)4-5-15(14)18-6-2-1-3-7-18/h4-5,12H,1-3,6-11H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXQFBXHRUMFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399699.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide](/img/structure/B4399709.png)
![2-[(3-chlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4399712.png)

![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)

![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)
![4-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399762.png)
![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4399764.png)
![1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4399778.png)
